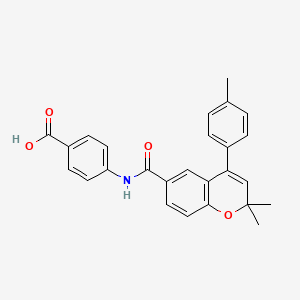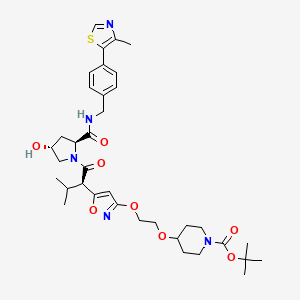![molecular formula C30H23N5Na2O8S2 B12382472 disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles and paper. The compound is characterized by its azo groups, which are responsible for its intense coloration.
Vorbereitungsmethoden
The synthesis of disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate involves multiple steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid.
Coupling: The diazonium salt formed is then coupled with 2-methoxy-5-methylphenylamine to form an intermediate azo compound.
Second Diazotization and Coupling: This intermediate undergoes a second diazotization and is coupled with 7-anilino-4-hydroxy-2-naphthalenesulfonic acid to form the final product.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing into its potential use in medical diagnostics and treatments.
Industry: It is widely used in the textile and paper industries for dyeing purposes
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further chemical reactions. The exact molecular pathways involved depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate is unique due to its specific structure and properties. Similar compounds include:
Direct Violet 9: Another azo dye with similar applications but different structural features.
Disodium 4,4’-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate: Used as a fluorescent whitening agent
These compounds share some functional groups but differ in their overall structure and specific applications.
Eigenschaften
Molekularformel |
C30H23N5Na2O8S2 |
|---|---|
Molekulargewicht |
691.6 g/mol |
IUPAC-Name |
disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C30H25N5O8S2.2Na/c1-18-14-26(27(43-2)17-25(18)33-32-21-8-11-23(12-9-21)44(37,38)39)34-35-29-28(45(40,41)42)16-19-15-22(10-13-24(19)30(29)36)31-20-6-4-3-5-7-20;;/h3-17,31,36H,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI-Schlüssel |
WXYONRHRWMFURG-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)




![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
